molecular formula C9H13BrN2O2 B13071826 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13071826
M. Wt: 261.12 g/mol
InChI Key: YFGAUPWRSNZBCN-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxybutyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor followed by the introduction of the amino and hydroxybutyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted product.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
  • 5-Amino-3-chloro-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one
  • 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

Uniqueness

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxybutyl groups allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-(3-hydroxybutyl)pyridin-2-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-5-7(11)4-8(10)9(12)14/h4-6,13H,2-3,11H2,1H3

InChI Key

YFGAUPWRSNZBCN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=C(C1=O)Br)N)O

Origin of Product

United States

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